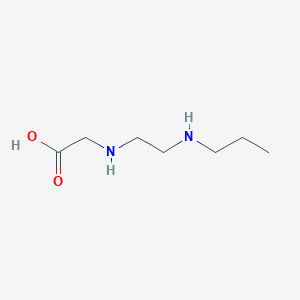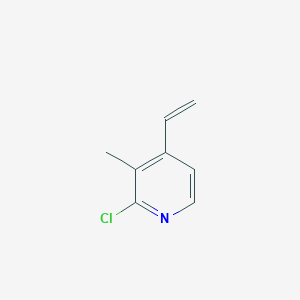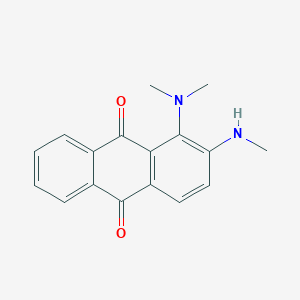
2-methylthiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylthiophen-3(2H)-one is an organosulfur compound with the molecular formula C5H6OS It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylthiophen-3(2H)-one can be achieved through several methods. One common approach involves the halogenation of 2-methylthiophene followed by oxidation. For example, 2-methylthiophene can be brominated to form 3-bromo-2-methylthiophene, which is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the Grignard reaction, where 3-bromo-2-methylthiophene is treated with a Grignard reagent (e.g., i-PrMgCl/LiCl) in tetrahydrofuran (THF) to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-methylthiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-methylthiophen-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 2-methylthiophen-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can participate in radical reactions, where it forms reactive intermediates that can further react with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylthiophene: A closely related compound with a similar structure but without the ketone group.
3-methylthiophene: Another thiophene derivative with a methyl group at a different position.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group instead of a ketone.
Uniqueness
2-methylthiophen-3(2H)-one is unique due to the presence of the ketone group, which imparts different chemical reactivity compared to other thiophene derivatives. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H6OS |
|---|---|
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
2-methylthiophen-3-one |
InChI |
InChI=1S/C5H6OS/c1-4-5(6)2-3-7-4/h2-4H,1H3 |
InChI-Schlüssel |
FJBBEVYUHCNLKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)

![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)






![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)


![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
